(R)-(-)-10-Methyl-1(9)-octal-2-one
Overview
Description
®-(-)-10-Methyl-1(9)-octal-2-one is a chiral compound with a unique structure that makes it an interesting subject of study in various fields of chemistry and biology. This compound is known for its distinctive odor and is often used in fragrance and flavor industries. Its chiral nature means it has two enantiomers, with the ®-(-) form being one of them.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-10-Methyl-1(9)-octal-2-one typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method is the asymmetric hydrogenation of a suitable precursor, such as a ketone or an alkene, using a chiral rhodium or ruthenium catalyst. The reaction conditions often include a solvent like ethanol or methanol and are carried out under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
In an industrial setting, the production of ®-(-)-10-Methyl-1(9)-octal-2-one may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions to maximize yield and enantiomeric purity. Continuous flow reactors and other advanced technologies are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-(-)-10-Methyl-1(9)-octal-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Conditions for substitution reactions vary but often involve the use of bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
®-(-)-10-Methyl-1(9)-octal-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: Its enantiomeric purity makes it useful in studying enzyme-substrate interactions and other biochemical processes.
Industry: Beyond its use in fragrances and flavors, it is also employed in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism by which ®-(-)-10-Methyl-1(9)-octal-2-one exerts its effects depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved can vary widely, but its chiral nature often plays a crucial role in its activity.
Comparison with Similar Compounds
Similar Compounds
(S)-(+)-10-Methyl-1(9)-octal-2-one: The enantiomer of ®-(-)-10-Methyl-1(9)-octal-2-one, with different optical activity.
10-Methyl-1(9)-octal-2-one: The racemic mixture containing both enantiomers.
Uniqueness
®-(-)-10-Methyl-1(9)-octal-2-one is unique due to its specific chiral configuration, which can result in different biological and chemical properties compared to its enantiomer or racemic mixture. This uniqueness is often exploited in applications requiring high enantiomeric purity.
Properties
IUPAC Name |
(4aR)-4a-methyl-3,4,5,6,7,8-hexahydronaphthalen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-11-6-3-2-4-9(11)8-10(12)5-7-11/h8H,2-7H2,1H3/t11-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHERZLWVBJCXOF-LLVKDONJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCCC1=CC(=O)CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCCC1=CC(=O)CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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